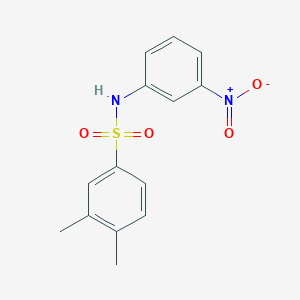

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide, also known as DNPBS, is a sulfonamide compound that has been widely used in scientific research. This compound has a variety of applications in biochemistry, pharmacology, and medicinal chemistry due to its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Docking Studies

- The compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was synthesized, and its structure was determined by X-ray crystallography. Molecular docking studies were carried out to understand its interaction within the active site of the cyclooxygenase-2 enzyme, and in vitro bioassay studies showed that the compound has no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes (Al-Hourani et al., 2016).

Photodynamic Therapy Applications

- A new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, was synthesized. The compound's properties make it highly suitable for photodynamic therapy applications, especially for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity and Spectroscopic Characterization

- Novel sulfonamide derivatives were synthesized, characterized by antimicrobial activity, FT-IR, 1H, and 13C NMR. The compounds were also investigated by spectroscopic techniques, single crystal X-ray diffraction, Hirshfeld surface, theoretical method analyses, and antimicrobial activity (Demircioğlu et al., 2018).

Structural Analysis of Dimethylphenylcarbamoyl Analogues

- The structures of dimethylphenylcarbamoyl benzenesulfonamides were analyzed, revealing extensive intra- and intermolecular hydrogen bonds. The structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).

Catalytic Applications in Reduction Reactions

- A Bis[N-(2-aminophenyl)benzenesulfonamide]-di-chloro-Bis[O′-N,N-dimethyl-formamide]-nickel(II) complex was synthesized, characterized, and showed catalytic efficiency in the reduction of nitrobenzenes, offering a significant variety in terms of green chemistry (Dayan et al., 2019).

Enzyme Inhibition and Molecular Docking

- Synthesis, spectroscopic characterizations, enzyme inhibition, molecular docking study, and DFT calculations of new Schiff bases of sulfa drugs were performed, revealing that some of the synthesized compounds exhibited excellent in vitro antitumor activity (Alyar et al., 2019).

Propiedades

IUPAC Name |

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-14(8-11(10)2)21(19,20)15-12-4-3-5-13(9-12)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQUMSWYLQNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)